1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS No.:
Cat. No.: VC20160667
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one -](/images/structure/VC20160667.png)
Specification
Molecular Formula | C12H10N4O |
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Molecular Weight | 226.23 g/mol |
IUPAC Name | 3-(3-aminopyridin-2-yl)-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C12H10N4O/c13-8-4-3-7-14-11(8)16-10-6-2-1-5-9(10)15-12(16)17/h1-7H,13H2,(H,15,17) |
Standard InChI Key | RGSAZCPKCUBIEZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=O)N2C3=C(C=CC=N3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core () fused with a 3-aminopyridine moiety (), linked via a ketone group at the 2-position of the benzimidazole ring . The planar structure facilitates π-π stacking interactions, while the aminopyridine group introduces hydrogen-bonding capabilities, critical for molecular recognition in biological systems .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 226.23 g/mol | |
CAS Number | 1956307-13-3 | |
Purity | ≥98% | |
Storage Conditions | 2–8°C |
Synthesis and Characterization
Synthetic Pathways
The primary synthesis route involves a multi-step condensation reaction:
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Step 1: 3-Amino-2-pyridinecarboxaldehyde reacts with ortho-phenylenediamine in the presence of an oxidizing agent (e.g., ) to form the imidazole ring.
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Step 2: Cyclization under controlled pH (6–7) and temperature (60–80°C) yields the target compound with a reported purity of ≥98% .
Alternative methods include:
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Cyclization of 2-(Imidazolidin-2-ylideneamino) Aniline Derivatives: This approach, used for related benzimidazole analogs, involves intramolecular nucleophilic substitution to form the fused ring system .
Biological Activities and Mechanisms
Enzyme Inhibition
Structural analogs of 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one exhibit inhibitory activity against insulin-like growth factor 1-receptor (IGF-1R), a target in cancer therapy . For instance, 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives demonstrate IC values <10 nM, attributed to hydrogen bonding with kinase domain residues .
Apoptotic Induction
In vitro studies on related compounds reveal pro-apoptotic effects in cancer cells through activation of PI3K/p53/NF-κB pathways . For example, sedanolide (a benzofuran derivative) induces autophagy in liver cancer cells at IC values of 15–20 μM .
Pharmacological Evaluation and Structure-Activity Relationships (SAR)
Impact of Substituents
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Aminopyridine Position: The 3-aminopyridin-2-yl group enhances solubility and target affinity compared to 2-aminopyridin-3-yl isomers .
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Benzimidazole Modifications: Methyl or ethyl substitutions at the 1-position reduce potency, while hydrogen bonding groups (e.g., -NH) improve receptor engagement .
Table 2: SAR of Selected Benzimidazole Derivatives
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